![molecular formula C12H23N3O2 B2981089 1-(1-Methylpiperidin-4-yl)-3-[(oxolan-2-yl)methyl]urea CAS No. 1795169-20-8](/img/structure/B2981089.png)
1-(1-Methylpiperidin-4-yl)-3-[(oxolan-2-yl)methyl]urea
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Overview
Description
1-(1-Methylpiperidin-4-yl)-3-[(oxolan-2-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an oxolane ring, and a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpiperidin-4-yl)-3-[(oxolan-2-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1-(1-Methylpiperidin-4-yl)-3-[(oxolan-2-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpiperidin-4-yl)piperazine: This compound shares the piperidine ring but differs in its additional piperazine ring.
1-(1-Methylpiperidin-4-yl)ethanone: This compound has a similar piperidine ring but features an ethanone group instead of the oxolane and urea moieties.
Uniqueness
1-(1-Methylpiperidin-4-yl)-3-[(oxolan-2-yl)methyl]urea is unique due to its combination of a piperidine ring, an oxolane ring, and a urea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-15-6-4-10(5-7-15)14-12(16)13-9-11-3-2-8-17-11/h10-11H,2-9H2,1H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLLGVUQRPGCPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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